

Spectroscopic Data of 4-Bromodibenzofuran: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromodibenzofuran

Cat. No.: B1267964

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromodibenzofuran**, a key intermediate in the synthesis of various organic compounds. The document presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data

The following tables summarize the representative ^1H NMR, ^{13}C NMR, and mass spectrometry data for **4-Bromodibenzofuran**.

^1H Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **4-Bromodibenzofuran** (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.95	d	7.8	H-6
7.60	d	8.1	H-1
7.55	dd	8.4, 0.8	H-9
7.48	d	2.1	H-3
7.42	ddd	8.4, 7.2, 1.3	H-8
7.35	ddd	8.1, 7.2, 1.0	H-7
7.28	t	7.8	H-2

Note: The assignments are based on analogous structures and may require 2D NMR experiments for unambiguous confirmation.

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for **4-Bromodibenzofuran** (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
156.4	C-9a
152.8	C-4a
129.2	C-5a
127.8	C-8
125.5	C-1
124.9	C-6
123.4	C-7
121.5	C-9
119.8	C-3
112.9	C-2
111.8	C-4
111.3	C-5b

Note: The assignments are based on analogous structures and may require further experimental verification.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **4-Bromodibenzofuran** (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
248	98	$[M+2]^+$
246	100	$[M]^+$
167	55	$[M - Br]^+$
139	40	$[M - Br - CO]^+$

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

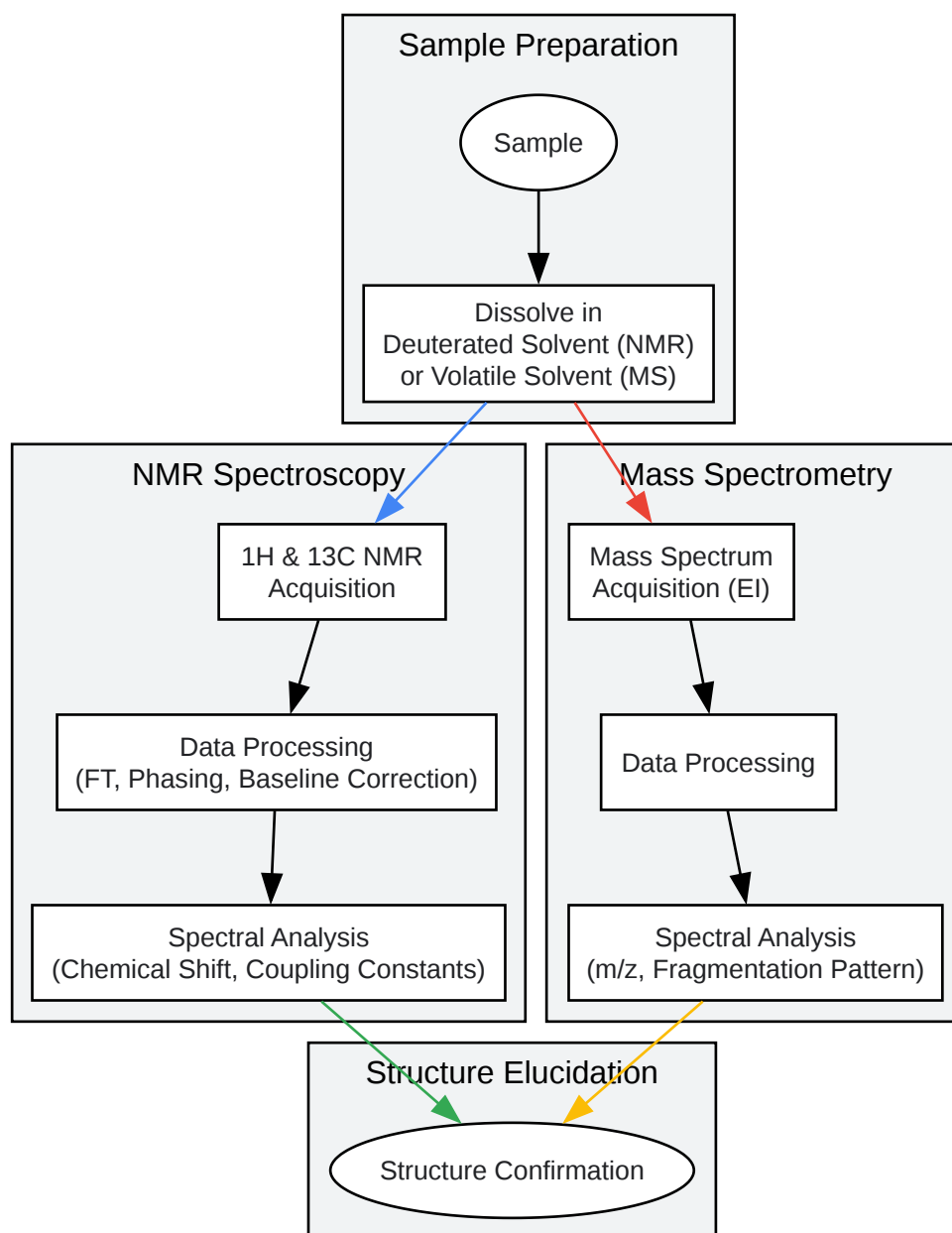
A solution of **4-Bromodibenzofuran** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl_3 , ~0.7 mL). The solution is transferred to a 5 mm NMR tube. Both ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts for ^1H NMR are referenced to the residual solvent peak of CDCl_3 at 7.26 ppm. For ^{13}C NMR, the chemical shifts are referenced to the solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of **4-Bromodibenzofuran** in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a direct insertion probe or gas chromatography inlet. The electron energy is set to 70 eV. The mass analyzer is scanned over a mass range of m/z 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Bromodibenzofuran**.



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A generalized workflow for spectroscopic analysis.

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